

discovery and isolation of Calvatic acid

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Compound Focus: Calvatic acid

CAS No.: 54723-08-9

Cat. No.: S561788

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Chemical and Physicochemical Profile

The table below summarizes the key identifiers and characteristics of **Calvatic acid**.

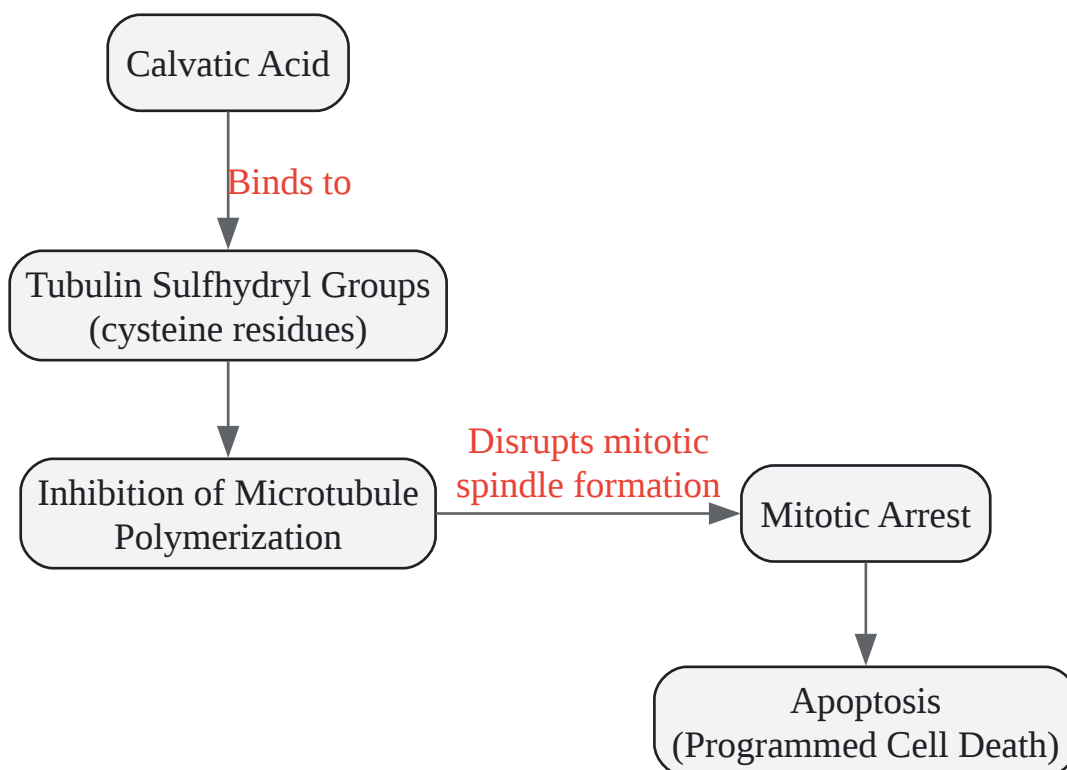
Property	Description
CAS Number	54723-08-9 [1]
IUPAC Name	(4-carboxyphenyl)-cyanoimino-oxidoazanium [1]
Molecular Formula	C ₈ H ₅ N ₃ O ₃ [1]
Molecular Weight	191.14 g/mol [1]
SMILES	C1=CC(=CC=C1C(=O)O)N+[O-] [1]
Physical Form	Solid crystalline powder [1]
Color	Faint yellow to faint brownish [1]
Melting Point	182-185°C (with decomposition) [1]
pKa	3.2 [1]

Discovery and Natural Sources

Calvatic acid was first isolated in 1975 from the fermentation broth of the puffball mushroom **Calvatia craniformis**. [1] Subsequent research has identified other natural fungal sources, including **Calvatia lilacina** and **Lycoperdon pyriforme**. [2] [3] It is classified as a benzoic acid derivative featuring a rare **azoxycyanide** functional group, which is crucial for its biological activity. [1]

Mechanism of Action

Calvatic acid functions as a **microtubule destabilizing agent**, primarily by interacting with tubulin sulfhydryl groups to inhibit microtubule assembly and disrupt mitosis. [2] [4]



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*Key mechanistic pathway of **Calvatic acid** leading to cell death. [2] [4]*

Key experimental evidence for this mechanism includes:

- **Cysteine Protection Assay:** The inhibitory effect on microtubule assembly is prevented when cysteine is present in the reaction mixture, confirming that titratable -SH groups of tubulin are the primary target. [2] [4]
- **Colchicine Binding Interference:** **Calvatic acid** induces structural alterations in tubulin that prevent the binding of colchicine to its specific site on tubulin, though it does not directly inhibit colchicine-binding activity itself. [2] [4]

Biological Activities and Experimental Data

Research has characterized several key biological activities of **Calvatic acid**, summarized in the table below.

Activity	Experimental Model/System	Key Findings	Reference
Antimicrotubular	In vitro GTP-induced microtubule protein polymerization	Dose- and time-dependent inhibition of polymerization; p-chloro substituted analog was most active.	[4]
Cytostatic / Antitumor	Yoshida sarcoma cells; Leukemia-bearing mice	IC ₅₀ of 1.56 µg/mL against Yoshida sarcoma; Extended survival of mice by 138-153%.	[1]
Antimicrobial	Gram-positive bacteria (e.g., <i>Staphylococcus aureus</i>); <i>Helicobacter pylori</i>	MIC of 3.13–6.25 µg/mL against <i>S. aureus</i> ; Significant activity against <i>H. pylori</i> .	[1] [2]
Toxicological Effects	Isolated rat hepatocytes	Dose- and time-dependent LDH release; Decreased glucose-6-phosphatase activity.	[5]

Synthesis and Production

Calvatic acid can be produced through both fermentation and synthetic pathways.

- **Fermentation:** Industrial production typically uses submerged fermentation of *Calvatia* species in a glucose-yeast extract medium, though reported yields are relatively low (30-50 mg/L). [1]

- **Chemical Synthesis:** A multi-step synthetic pathway has been established to enable gram-scale production and creation of analogs for structure-activity relationship (SAR) studies. [1] Key steps include hydrazine condensation, oxidation, azoxy group formation, and final cyanation.

Research Significance and Potential

Calvatic acid holds significant interest in multiple research fields.

- **Oncology Research:** Its unique mechanism of covalently targeting tubulin makes it a valuable prototype for developing novel antimetabolic agents, particularly for targeting drug-resistant cancers. [2] [1]
- **Infectious Disease Research:** Activity against pathogens like *Helicobacter pylori* positions it as a candidate for developing new antimicrobial scaffolds, which is crucial in the era of antibiotic resistance. [2] [3]
- **Chemical Biology:** It serves as a specialized tool for studying microtubule dynamics and tubulin structure-function relationships. [2]

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To cite this document: Smolecule. [discovery and isolation of Calvatic acid]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b561788#discovery-and-isolation-of-calvatic-acid>]

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